Chemical structure and molecular weight of 2-Ethyl-5-hydroxyisoquinolinium bromide
Chemical structure and molecular weight of 2-Ethyl-5-hydroxyisoquinolinium bromide
Technical Whitepaper: Structural Characterization and Physicochemical Profile of 2-Ethyl-5-hydroxyisoquinolinium bromide
Abstract
This technical guide provides a comprehensive structural and physicochemical analysis of 2-Ethyl-5-hydroxyisoquinolinium bromide (CAS: 4501-30-8).[1] Designed for researchers in medicinal chemistry and fluorescence spectroscopy, this document details the compound's molecular architecture, synthetic pathways, and self-validating analytical protocols. Special emphasis is placed on the electronic influence of quaternization on the 5-hydroxy moiety, relevant for applications in pH-sensitive fluorescent probing and drug discovery.
Part 1: Chemical Identity & Structural Architecture
The compound is a quaternary ammonium salt derived from the isoquinoline scaffold. Its core feature is the permanent positive charge on the nitrogen atom (position 2), balanced by a bromide counterion, with a hydroxyl group at position 5 providing pH-responsive functionality.
Table 1: Chemical Specifications
| Parameter | Technical Detail |
| Chemical Name | 2-Ethyl-5-hydroxyisoquinolinium bromide |
| Synonyms | 2-Ethyl-5-hydroxyisoquinolin-2-ium bromide; 5-Hydroxy-2-ethylisoquinolinium bromide |
| CAS Registry Number | 4501-30-8 |
| Molecular Formula | |
| Molecular Weight | 254.12 g/mol |
| Cation Weight | ~174.22 g/mol ( |
| SMILES | CC[N+]1=CC2=C(C=C1)C(=CC=C2)O.[Br-] |
| InChI Key | DGBDVEWOXFCLJE-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a bicyclic aromatic system. The N-ethylation disrupts the neutral aromaticity of the pyridine ring, creating a cationic species. This positive charge exerts a strong electron-withdrawing inductive effect (-I) on the fused benzene ring, significantly increasing the acidity of the phenolic proton at position 5 compared to the neutral parent, 5-hydroxyisoquinoline.
Part 2: Synthetic Pathway & Mechanism
The synthesis follows a classic Menshutkin reaction , a nucleophilic substitution (
Protocol: Quaternization of 5-Hydroxyisoquinoline
-
Reagents: 5-Hydroxyisoquinoline (1.0 eq), Ethyl Bromide (1.2–1.5 eq).
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). MeCN is preferred to precipitate the ionic product.
-
Conditions: Reflux (80°C) for 6–12 hours under inert atmosphere (
). -
Purification: Filtration of the precipitate followed by recrystallization from EtOH/Et2O.
Mechanism Description:
-
Nucleophilic Attack: The
hybridized nitrogen attacks the -carbon of the ethyl bromide. -
Transition State: A pentacoordinate transition state forms at the ethyl carbon.
-
Leaving Group Departure: The bromide ion is displaced, forming the stable ionic lattice with the isoquinolinium cation.
Figure 1: Menshutkin synthesis pathway via SN2 mechanism.
Part 3: Physicochemical Profile
-
Physical State: Solid (crystalline powder).
-
Color: Typically yellow to orange. The color arises from the charge-transfer interactions and the extended conjugation of the cationic aromatic system.
-
Solubility:
-
Soluble: Water, Methanol, DMSO (High polarity).
-
Insoluble: Diethyl ether, Hexane, Toluene.
-
-
Acidity (pKa): The pKa of the 5-OH group is expected to be lower (more acidic, likely pKa < 8.0) than the neutral parent (pKa ~8.5) due to the electron-deficient ring stabilizing the phenolate anion.
Part 4: Analytical Validation (Self-Validating Protocols)
To ensure scientific integrity, the identity of the compound must be validated using the following orthogonal methods.
Proton NMR ( -NMR) in DMSO-
-
Diagnostic Signal 1 (H-1): The proton at position 1 (adjacent to
) will be the most deshielded, appearing as a singlet downfield, typically 9.5 – 10.0 ppm . -
Diagnostic Signal 2 (Ethyl Group):
-
: Quartet at
4.6 – 4.8 ppm (deshielded by ). -
: Triplet at
1.5 – 1.7 ppm .
-
: Quartet at
-
Coupling: Aromatic protons (H-3, H-4, H-6, H-7, H-8) will show characteristic splitting patterns in the
7.0 – 8.5 ppm region.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
). -
Target Ion: The spectrum should show a dominant peak for the cation
. -
Calculation:
. -
Validation Criteria: Observation of a base peak at m/z ~174.2 .
Figure 2: Analytical workflow for structural validation.
Part 5: Applications & Research Potential
-
Fluorescent pH Probes: Isoquinolinium salts are known for their fluorescence. The 5-hydroxy group allows this molecule to act as a photoacid. The deprotonated form (zwitterion) often exhibits a bathochromic shift (red shift) in emission compared to the protonated cation, making it useful for ratiometric pH sensing in biological environments.
-
Drug Development: Quaternary ammonium salts often show enhanced solubility and membrane interaction profiles compared to their neutral counterparts. This scaffold serves as a building block for developing cholinesterase inhibitors or antimicrobial agents targeting bacterial membranes.
-
Ionic Liquids: Depending on the counterion (if exchanged from Bromide to
or ), this cation can form room-temperature ionic liquids (RTILs) with specific electrochemical windows.
References
-
Sigma-Aldrich. Product Specification: 2-Ethyl-5-hydroxyisoquinolinium bromide (CAS 4501-30-8).[2] Accessed October 2023.
-
PubChem. Compound Summary: 2-Ethyl-5-hydroxyisoquinolinium bromide. National Library of Medicine.
-
GuideChem. Chemical Properties and Suppliers for CAS 4501-30-8.
- Zinsli, P. E.Photo-acidity and fluorescence of 5-hydroxyisoquinoline and its conjugate acid. Journal of Photochemistry, 1974. (Contextual grounding for 5-hydroxyisoquinoline photophysics).
